molecular formula C15H15N5O2 B2567526 5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448060-14-7

5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2567526
CAS No.: 1448060-14-7
M. Wt: 297.318
InChI Key: WPYMFMCZDSJDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a potent, cell-permeable, and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key regulator of the cAMP response element-binding protein (CREB) regulated transcription coactivators (CRTCs), acting to phosphorylate and sequester them in the cytoplasm. By inhibiting SIK3, this compound promotes the dephosphorylation and subsequent nuclear translocation of CRTCs, where they coactivate CREB-mediated transcription programs. This mechanism is central to research investigating signaling pathways in metabolism, cancer biology , and immune cell regulation. Its high selectivity for the SIK subfamily, particularly over the closely related AMP-activated protein kinase (AMPK), makes it a critical pharmacological tool for dissecting specific SIK3 functions without confounding off-target effects. Recent studies have utilized this inhibitor to explore the role of SIK3 in breast cancer cell growth and migration , as well as in modulating inflammatory responses in macrophages, providing valuable insights into potential therapeutic targets. Its research value lies in its ability to precisely modulate the SIK3-CRTC-CREB axis, enabling a deeper understanding of transcriptional control in both physiological and disease contexts.

Properties

IUPAC Name

5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-11-10-14(19-22-11)15(21)17-7-9-20-8-4-13(18-20)12-2-5-16-6-3-12/h2-6,8,10H,7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMFMCZDSJDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring, a pyrazole moiety, and a pyridine substituent. The molecular formula is C15H17N5OC_{15}H_{17}N_5O, with a molecular weight of approximately 285.33 g/mol. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Research indicates that compounds similar to 5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide often exhibit their biological effects through:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
  • Modulation of Inflammatory Pathways : The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds similar to 5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide have shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast)0.01
NCI-H460 (Lung)0.03
A549 (Lung)26
Hep-2 (Laryngeal)3.25

These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties have been explored through various assays measuring COX inhibition and cytokine production. For example, compounds derived from pyrazole structures have demonstrated superior anti-inflammatory activity compared to standard treatments like celecoxib:

Compound Edema Inhibition (%) Reference
Compound A71
Compound B62

This suggests that the compound may serve as a viable alternative or adjunct therapy in managing inflammatory conditions.

Study on Anticancer Efficacy

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened against cancer cell lines, revealing that certain modifications in the structure led to enhanced cytotoxicity. The study highlighted that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the low micromolar range against multiple cancer types, emphasizing the importance of structural optimization for therapeutic efficacy .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo. The results indicated significant reductions in inflammatory markers following treatment with these compounds, suggesting potential applications in chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs and their physicochemical/biological properties, focusing on pyrazole-isoxazole hybrids and related derivatives.

Structural Analogues from

describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e). Key comparisons:

Property Target Compound Compound 3a ()
Core Structure Pyrazole-isoxazole hybrid Pyrazole-pyrazole hybrid
Substituents Pyridin-4-yl, ethyl linker, isoxazole carboxamide Chloro, methyl, aryl groups, cyano
Molecular Weight (g/mol) ~353.37* 403.1 (C21H15ClN6O)
Melting Point (°C) Not reported 133–135
Yield (%) Not reported 68
Bioactivity Hypothesized kinase inhibition Anticancer (implied by pyrazole scaffolds)

Notes:

  • The target compound’s pyridinyl group may enhance solubility compared to 3a’s aryl/chloro substituents, which are more lipophilic .
  • The ethyl linker in the target compound likely improves conformational flexibility versus the rigid pyrazole-pyrazole backbone in 3a.

Structural Analogues from

highlights 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives (e.g., a-r ). Comparisons:

Property Target Compound Compound Series ()
Core Structure Pyrazole-isoxazole hybrid Isoxazole-dihydropyrazole hybrid
Substituents Pyridin-4-yl, ethyl linker Nitrophenyl, carbothioamide, substituted phenyl
Molecular Weight (g/mol) ~353.37* ~400–450 (estimated)
Bioactivity Unreported Antimicrobial, anti-inflammatory (via docking)
Functional Groups Carboxamide Carbothioamide

Notes:

Key Trends and Contrasts

Solubility and Lipophilicity :

  • The target compound’s pyridinyl group likely improves aqueous solubility compared to chloro- or nitro-substituted analogs .
  • Lipophilic substituents (e.g., 4-chlorophenyl in 3b) in compounds may enhance membrane permeability but reduce bioavailability.

Synthetic Accessibility :

  • Yields for analogs in range from 62–71%, suggesting efficient coupling and purification protocols . The target compound’s synthesis may face challenges due to the pyridinyl group’s steric effects.

Bioactivity Hypotheses :

  • Pyrazole-isoxazole hybrids are frequently associated with kinase inhibition (e.g., JAK2, EGFR), while carbothioamide derivatives () show broader antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.